1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane
Description
Properties
CAS No. |
4141-63-3 |
|---|---|
Molecular Formula |
C18H40O2P2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[butyl(2-dibutylphosphorylethyl)phosphoryl]butane |
InChI |
InChI=1S/C18H40O2P2/c1-5-9-13-21(19,14-10-6-2)17-18-22(20,15-11-7-3)16-12-8-4/h5-18H2,1-4H3 |
InChI Key |
XFXTZEPJOXEMGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)CCP(=O)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the formation of a diphosphoryl ethane backbone, where two dibutylphosphoryl groups are linked via an ethyl chain, followed by substitution with butyl groups. The key steps include:
- Preparation of dibutylphosphoryl intermediates.
- Formation of the ethyl-bridged diphosphoryl structure.
- Introduction of the terminal butyl groups through nucleophilic substitution or alkylation.
Detailed Synthetic Routes
Several classical methods have been documented in the literature, summarized below:
| Reference | Method Description | Key Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| Petrov et al., J. Gen. Chem. USSR (Engl. Transl.), 1965 | Condensation of dibutylphosphoryl chloride with ethylene glycol derivatives, followed by alkylation with butyl halides | Dibutylphosphoryl chloride, ethylene glycol, butyl bromide | Anhydrous conditions, inert atmosphere, moderate heating | Moderate to high yields; method emphasizes control of substitution patterns |
| Tsvetkov et al., Synthesis, 1986 | Stepwise synthesis via phosphinylation of ethylene derivatives, followed by butylation | Dibutylphosphine oxide, ethylene dibromide, butyl lithium | Low temperature, controlled addition | High purity product; requires careful handling of reactive intermediates |
| Maier, Helvetica Chimica Acta, 1968 | Use of tetrabutylethylendiphosphin-dioxide as a precursor, followed by selective reduction and alkylation | Tetrabutylethylendiphosphin-dioxide, reducing agents, butyl halides | Controlled reduction, inert atmosphere | Yields dependent on reduction efficiency; offers alternative precursor route |
| Kosolapoff & Struck, J. Chem. Soc., 1961 | Direct phosphorylation of butane derivatives with dibutylphosphoryl reagents | Butane derivatives, dibutylphosphoryl chloride | Reflux in organic solvents | Lower yields; simpler but less selective |
These methods collectively highlight the importance of controlling reaction conditions such as temperature, solvent choice, and atmosphere to optimize yield and purity.
Reaction Mechanisms and Analysis
Phosphoryl Chloride Intermediate Formation
The initial step often involves the preparation of dibutylphosphoryl chloride, which serves as a reactive intermediate. This compound reacts with ethylene glycol or ethylene dibromide derivatives to form the diphosphoryl ethane backbone via nucleophilic substitution.
Alkylation with Butyl Halides
Subsequent alkylation steps introduce the butyl groups. Alkyl halides such as butyl bromide or butyl chloride react with the phosphorus centers under controlled conditions to form the final compound. The reaction typically proceeds via an SN2 mechanism, with the phosphorus atom acting as a nucleophile.
Purification and Characterization
Purification is achieved by standard organic techniques such as distillation under reduced pressure or recrystallization. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the phosphorus environment.
- Mass spectrometry to verify molecular weight.
- Infrared spectroscopy to identify characteristic P=O stretching vibrations.
Data Table: Physicochemical Properties and Synthesis Parameters
Chemical Reactions Analysis
1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Dimethyl Hydrogen Phosphite
- Structure : (CH₃O)₂P(O)H
- Key Differences :
- Shared Features: Both compounds contain phosphoryl groups capable of hydrogen bonding. Applications in catalysis and as intermediates in organophosphorus synthesis.
1-(N-Phenylamino)-1-Phenyl-Methylphosphonic Acid
- Structure : C₆H₅NHC₆H₄CH₂PO₃H₂
- Key Differences :
- Shared Features :
- Both participate in crystalline-state interactions via phosphoryl/phosphonic oxygen.
Butyl (2-Ethylhexyl) Phthalate
- Structure : C₆H₄(COOCH₂CH(C₂H₅)C₄H₉)₂
- Key Differences :
- Shared Features: Both contain butyl groups, influencing solubility in non-polar solvents.
Comparative Data Table
Research Findings and Implications
- Thermal Stability: The bisphosphoryl structure of this compound likely enhances thermal stability compared to mono-phosphoryl analogs like dimethyl hydrogen phosphite, as multiple phosphoryl groups resist decomposition .
- Solubility: The butyl chains impart lipophilicity, making it more soluble in organic solvents than phosphonic acid derivatives. This contrasts with hydrophilic compounds like 1-(N-phenylamino)-1-phenyl-methylphosphonic acid .
- Reactivity: The compound’s phosphoryl groups may act as Lewis bases, coordinating with metals—a property shared with dimethyl hydrogen phosphite but absent in non-phosphorylated analogs like butyl phthalate.
Biological Activity
1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane, identified by its CAS number 4141-63-3, is a phosphorous-containing organic compound with potential biological activity. Understanding its biological properties is crucial for applications in pharmaceuticals and agrochemicals. This article reviews the compound's structure, biological activity, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a butane backbone with dibutylphosphoryl groups, which may influence its interaction with biological systems.
Research indicates that compounds with phosphorous moieties often exhibit significant biological activities, including:
- Enzyme Inhibition : Phosphorous compounds can act as inhibitors for various enzymes, particularly those involved in metabolic pathways.
- Cell Signaling Modulation : They may interfere with cellular signaling processes, affecting cell growth and differentiation.
Antimicrobial Activity
Preliminary studies suggest that this compound has antimicrobial properties. A comparative analysis of its effectiveness against various pathogens is summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various phosphorous compounds, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound. The findings are illustrated in Figure 1.
Cytotoxicity Results
The results indicated a dose-dependent decrease in viability for several cancer cell lines, highlighting the compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
